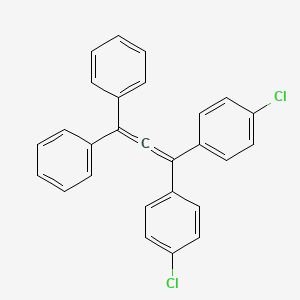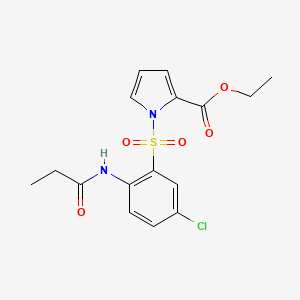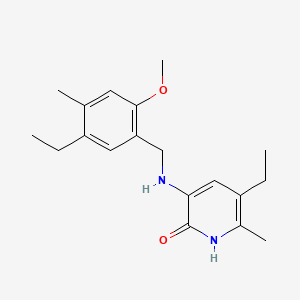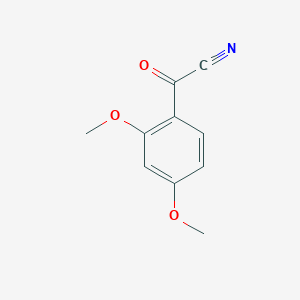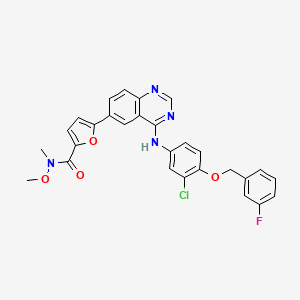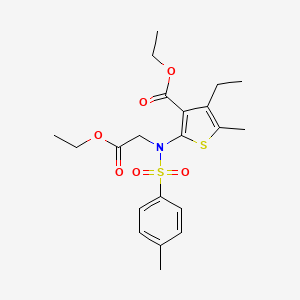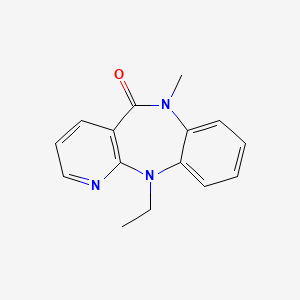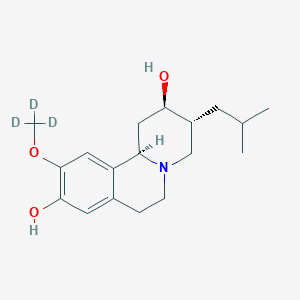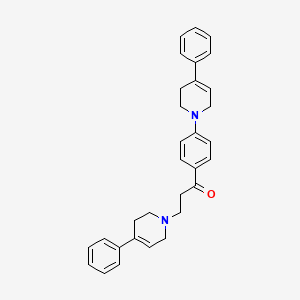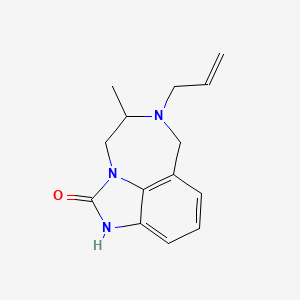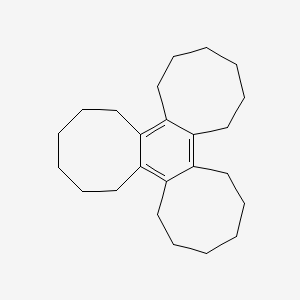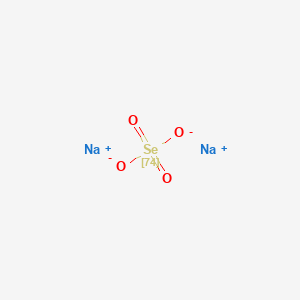
Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)-: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two methoxyphenoxyacetyl groups attached to the piperazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- typically involves the reaction of piperazine with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
- Piperazine, 1,4-bis((2-chlorophenoxy)acetyl)-
- Piperazine, 1,4-bis((2-hydroxyphenoxy)acetyl)-
- Piperazine, 1,4-bis((2-nitrophenoxy)acetyl)-
Comparison: Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- is unique due to the presence of methoxy groups, which impart specific chemical and biological properties. Compared to its analogs with different substituents (e.g., chloro, hydroxy, nitro), the methoxy derivative may exhibit different reactivity and biological activity. For instance, the methoxy groups can influence the compound’s solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
2884-28-8 |
|---|---|
Formule moléculaire |
C22H26N2O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)-1-[4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-7-3-5-9-19(17)29-15-21(25)23-11-13-24(14-12-23)22(26)16-30-20-10-6-4-8-18(20)28-2/h3-10H,11-16H2,1-2H3 |
Clé InChI |
AGTJUFFDJQCSAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


